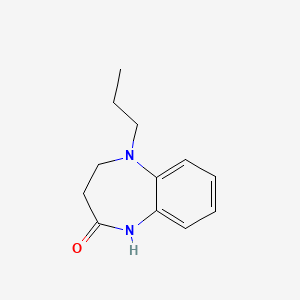
5-propyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,5-tetrahydrobenzodiazepin-2-one derivatives using propyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one .
Análisis De Reacciones Químicas
Types of Reactions
5-Propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,5-Disubstituted 2,3,4,5-tetrahydrobenzodiazepin-2-one derivatives .
Uniqueness
5-Propyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific propyl substitution, which can influence its pharmacological properties and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
5-propyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-8-14-9-7-12(15)13-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3,(H,13,15) |
Clave InChI |
CUQSCNQXXQBYIW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(=O)NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11230030.png)
![7-(4-fluorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11230045.png)

![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate](/img/structure/B11230068.png)

![3-(benzylsulfanyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11230073.png)
![4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11230075.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11230077.png)
![3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11230082.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11230086.png)
![5-(3-chloro-4-methylphenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide](/img/structure/B11230092.png)
![N-(4-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11230094.png)


